



Application Notes and Protocols for the Folch Method of Lipid Extraction

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For Researchers, Scientists, and Drug Development Professionals

The Folch method, a cornerstone of lipid biochemistry, offers a robust and comprehensive approach to extracting lipids from a wide array of biological samples. Developed by Jordi Folch and his colleagues, this liquid-liquid extraction technique utilizes a **chloroform** and methanol solvent system to efficiently isolate lipids from complex biological matrices, making it an indispensable tool in lipidomics, metabolic studies, and pharmaceutical research.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful application of the Folch method.

Principle of the Folch Method

The Folch method is predicated on the principle of using a biphasic solvent system to separate lipids from more polar cellular components like proteins and carbohydrates.[2] The procedure begins with the homogenization of the biological sample in a **chloroform**:methanol mixture, typically in a 2:1 (v/v) ratio.[1] This monophasic solution is sufficiently polar to disrupt cell membranes and release lipids from their association with proteins, while also being capable of dissolving nonpolar lipids.

The subsequent addition of an aqueous salt solution, such as 0.9% NaCl or 0.88% KCl, induces a phase separation.[1][3] This results in a biphasic system with a lower, denser **chloroform** phase containing the extracted lipids and an upper, aqueous methanol-water



phase containing the non-lipid contaminants.[1] The distinct densities of the two phases allow for their clean separation and the subsequent isolation of the lipid-rich **chloroform** layer.

Applications in Research and Drug Development

The Folch method is a versatile technique with broad applications in various scientific disciplines:

- Lipidomics: It serves as a gold standard for the global extraction of lipids for subsequent analysis by mass spectrometry, allowing for comprehensive profiling of the lipidome in various physiological and pathological states.[4]
- Drug Discovery and Development: In pharmaceutical research, the Folch method is employed to extract lipids from cells and tissues to study the effects of drug candidates on lipid metabolism and signaling pathways. It is also crucial for the formulation of lipid-based drug delivery systems.
- Biomarker Discovery: By enabling the accurate quantification of lipid species, the Folch method aids in the identification of potential lipid biomarkers for diseases such as cancer, cardiovascular disease, and metabolic disorders.
- Nutritional Science: It is used to determine the lipid content and composition of foods and to study the impact of dietary interventions on lipid profiles in the body.

Quantitative Data Summary

The efficiency of the Folch method can be influenced by factors such as the solvent-to-sample ratio and the nature of the biological matrix. The following tables summarize key quantitative data related to the performance of the Folch method.



Table 1: Comparison of Lipid Extraction Methods	Folch Method	Bligh & Dyer Method	Matyash (MTBE) Method
Principle	Biphasic (Chloroform/Methanol/ Water)	Biphasic (Chloroform/Methanol/ Water)	Biphasic (Methyl-tert- butyl ether/Methanol/Water)
Solvent:Sample Ratio (v/w)	Typically 20:1	Lower, typically 3:1	Variable
Lipid Recovery (General)	High, often considered the "gold standard"	High, but can underestimate lipids in high-fat samples	Good, but may have lower recovery for some polar lipids
Underestimation in High-Lipid Samples (>2%)	Minimal	Can underestimate by up to 50%	Not as extensively compared in high-lipid contexts
Suitability for Lipid Classes	Broad range of polar and nonpolar lipids[5] [6]	Broad range, but may be less efficient for some lipids in complex matrices	Good for many lipid classes, particularly suitable for sphingolipids[5]

| Table 2: Effect of Solvent-to-Sample Ratio on Lipid Recovery (Human Plasma) | | :--- | 1:4 (v/v) | 1:10 (v/v) | 1:20 (v/v) | 1:100 (v/v) | | Folch Method (Relative Peak Area) | Baseline | Increased peak areas for many lipid classes | Optimal for most lipid species, including low-abundant ones[2][7] | Comparable to 1:20 | | Bligh & Dyer Method (Relative Peak Area) | Baseline | Increased peak areas | High peak areas, comparable to Folch | High peak areas, comparable to Folch | Matyash Method (Relative Peak Area) | Lower peak areas for polar lipids | Lower peak areas for polar lipids | Lower peak areas for polar lipids | Requires at least 1:100 to be comparable to Folch and Bligh & Dyer at 1:20[2][7] |

Experimental Protocols

Below are detailed protocols for the Folch method adapted for different sample types. All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment.



Protocol 1: Lipid Extraction from Tissue Samples

Materials:

- Tissue sample (e.g., liver, brain)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% (w/v) NaCl solution (or 0.88% KCl)
- Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
- Centrifuge tubes (glass, solvent-resistant)
- Centrifuge
- Glass Pasteur pipettes
- Nitrogen gas stream or rotary evaporator
- Vortex mixer

Procedure:

- Sample Preparation: Weigh approximately 100 mg of fresh or frozen tissue. If frozen, keep the tissue on dry ice until homogenization.
- Homogenization: Place the weighed tissue in a glass homogenizer. Add 2 mL of a 2:1 (v/v)
 chloroform:methanol solution. Homogenize thoroughly on ice until a uniform suspension is
 achieved.
- Incubation: Transfer the homogenate to a glass centrifuge tube. Incubate at room temperature for 20-30 minutes with occasional vortexing to ensure complete lipid extraction.
- Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture vigorously for 30 seconds.



- Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.[1] You will observe two distinct layers: a lower **chloroform** phase and an upper aqueous phase, separated by a thin layer of protein precipitate.
- Lipid Collection: Carefully aspirate the upper aqueous layer using a glass Pasteur pipette and discard it. Using a clean Pasteur pipette, transfer the lower **chloroform** layer containing the lipids to a new glass tube, being careful not to disturb the protein interface.
- Solvent Evaporation: Dry the collected chloroform phase under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
- Storage: Once the solvent is completely evaporated, the dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation. For subsequent analysis, reconstitute the lipids in an appropriate solvent.

Protocol 2: Lipid Extraction from Plasma or Serum

Materials:

- Plasma or serum sample
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% (w/v) NaCl solution
- Centrifuge tubes (glass, solvent-resistant)
- Centrifuge
- Glass Pasteur pipettes
- Nitrogen gas stream
- Vortex mixer

Procedure:



- Sample Preparation: Thaw frozen plasma or serum samples on ice.
- Solvent Addition: In a glass centrifuge tube, add 2 mL of a 2:1 (v/v) **chloroform**:methanol solution to 100 μ L of plasma or serum.
- Extraction: Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes, with occasional vortexing.
- Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for 30 seconds.
- Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
- Lipid Collection: Carefully collect the lower **chloroform** phase.
- Solvent Evaporation: Dry the lipid extract under a nitrogen stream.
- Storage: Store the dried lipids at -80°C until further analysis.

Protocol 3: Lipid Extraction from Cultured Cells

Materials:

- Cultured cell pellet
- Phosphate-buffered saline (PBS), ice-cold
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% (w/v) NaCl solution
- Centrifuge tubes (glass, solvent-resistant)
- Centrifuge
- Glass Pasteur pipettes
- Nitrogen gas stream



Vortex mixer

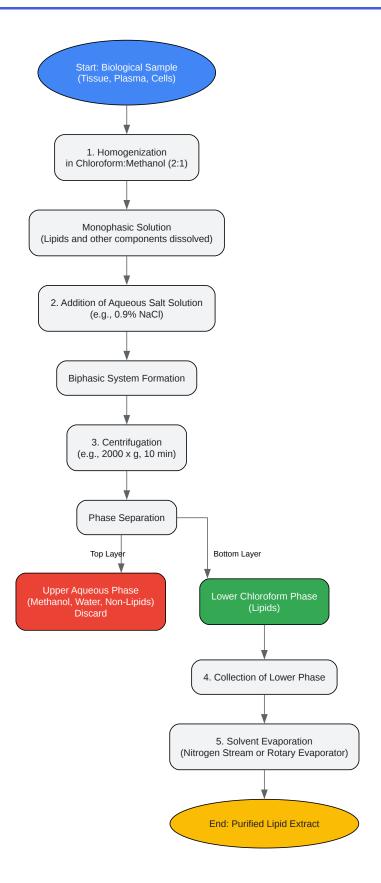
Procedure:

- Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).
- Washing: Wash the cell pellet once with ice-cold PBS to remove any residual medium.
- Solvent Addition: Resuspend the cell pellet in 100 μ L of water. Add 2 mL of a 2:1 (v/v) **chloroform**:methanol solution.
- Extraction: Vortex thoroughly and incubate on ice for 30 minutes, with occasional vortexing.
- Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
- Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
- Lipid Collection: Collect the lower **chloroform** phase.
- Solvent Evaporation: Dry the lipid extract under a nitrogen stream.
- Storage: Store the dried lipids at -80°C.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the Folch method.





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Caption: Experimental workflow of the Folch method for lipid extraction.



Caption: Principle of phase separation in the Folch method.

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